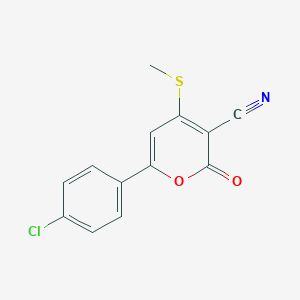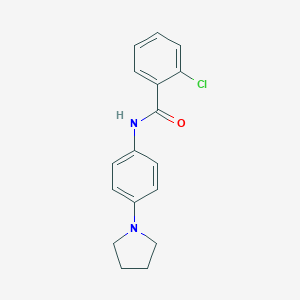
2H-Pyran-3-carbonitrile, 6-(4-chlorophenyl)-4-(methylthio)-2-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Pyran-3-carbonitrile, 6-(4-chlorophenyl)-4-(methylthio)-2-oxo- is a chemical compound that belongs to the pyran family. It has a molecular formula of C14H9ClN2O2S and a molecular weight of 314.75 g/mol. This compound has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science.
Mechanism of Action
The exact mechanism of action of 2H-Pyran-3-carbonitrile, 6-(4-chlorophenyl)-4-(methylthio)-2-oxo- is not fully understood. However, it is believed to exert its effects through the inhibition of various enzymes and signaling pathways. In cancer cells, this compound has been shown to induce apoptosis through the inhibition of the Akt signaling pathway. Inflammatory cytokine production has been shown to be inhibited through the inhibition of the NF-κB signaling pathway.
Biochemical and Physiological Effects
2H-Pyran-3-carbonitrile, 6-(4-chlorophenyl)-4-(methylthio)-2-oxo- has been shown to have several biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation. Inflammatory cytokine production has been shown to be inhibited, leading to a reduction in inflammation. In insects, this compound has been shown to have insecticidal activity by inhibiting the activity of enzymes involved in energy metabolism.
Advantages and Limitations for Lab Experiments
One advantage of using 2H-Pyran-3-carbonitrile, 6-(4-chlorophenyl)-4-(methylthio)-2-oxo- in lab experiments is its potential applications in various fields of research. This compound has been shown to have potential anti-inflammatory and anticancer properties, as well as insecticidal activity. However, one limitation of using this compound is its potential toxicity. Careful handling and disposal of this compound are necessary to avoid any adverse effects.
Future Directions
There are several future directions for the research of 2H-Pyran-3-carbonitrile, 6-(4-chlorophenyl)-4-(methylthio)-2-oxo-. One direction is the further investigation of its potential use in the treatment of cancer and inflammatory diseases. Another direction is the development of novel materials using this compound. Additionally, further studies on the insecticidal activity of this compound could lead to the development of new pesticides. Finally, the synthesis of analogs of this compound could lead to the discovery of compounds with improved properties.
Synthesis Methods
The synthesis of 2H-Pyran-3-carbonitrile, 6-(4-chlorophenyl)-4-(methylthio)-2-oxo- can be achieved through several methods. One of the most common methods involves the reaction of 4-chlorobenzaldehyde with malononitrile and dimethyl sulfate in the presence of potassium carbonate. The resulting product is then reacted with methylthioacetic acid to obtain the final product. Another method involves the reaction of 4-chlorobenzaldehyde with malononitrile and thiourea in the presence of sodium ethoxide. The resulting product is then reacted with methylthioacetic acid to obtain the final product.
Scientific Research Applications
2H-Pyran-3-carbonitrile, 6-(4-chlorophenyl)-4-(methylthio)-2-oxo- has potential applications in various fields of research. In medicinal chemistry, this compound has been studied for its potential anti-inflammatory and anticancer properties. It has been shown to inhibit the production of pro-inflammatory cytokines and to induce apoptosis in cancer cells. In agriculture, this compound has been studied for its potential use as a pesticide. It has been shown to have insecticidal activity against several insect species. In material science, this compound has been studied for its potential use in the synthesis of novel materials with unique properties.
properties
CAS RN |
94835-61-7 |
|---|---|
Molecular Formula |
C13H8ClNO2S |
Molecular Weight |
277.73 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-4-methylsulfanyl-2-oxopyran-3-carbonitrile |
InChI |
InChI=1S/C13H8ClNO2S/c1-18-12-6-11(17-13(16)10(12)7-15)8-2-4-9(14)5-3-8/h2-6H,1H3 |
InChI Key |
DSLIJABHAVBSDV-UHFFFAOYSA-N |
SMILES |
CSC1=C(C(=O)OC(=C1)C2=CC=C(C=C2)Cl)C#N |
Canonical SMILES |
CSC1=C(C(=O)OC(=C1)C2=CC=C(C=C2)Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-bromo-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B246025.png)
![4-ethoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B246026.png)
![N-[4-(4-benzylpiperazin-1-yl)phenyl]-4-methylbenzamide](/img/structure/B246027.png)
![N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B246028.png)
![2-(4-methoxyphenoxy)-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B246031.png)
![2-Chloro-N-{4-[4-(4-methyl-benzoyl)-piperazin-1-yl]-phenyl}-nicotinamide](/img/structure/B246032.png)
![N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-methylpropanamide](/img/structure/B246033.png)
![N-{4-[(3-isobutoxybenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B246036.png)
![2-[(3-butoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246037.png)
![2-[(biphenyl-4-ylcarbonyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B246039.png)

![3-methyl-N-[2-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B246042.png)

![N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B246045.png)